molecular formula C17H21NOS B329539 N-(1-adamantyl)-3-(2-thienyl)acrylamide

N-(1-adamantyl)-3-(2-thienyl)acrylamide

Cat. No.: B329539
M. Wt: 287.4 g/mol
InChI Key: DBXCBDKHXOABNQ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Adamantyl)-3-(2-thienyl)acrylamide is a synthetic organic compound that incorporates a rigid, lipophilic 1-adamantyl group connected via an amide bond to a 3-(2-thienyl)acrylamide moiety. The adamantane group is a diamondoid hydrocarbon known for its exceptional stability and unique three-dimensional structure, which often imparts enhanced biological activity and metabolic stability when incorporated into larger molecules . This structural motif is found in various research compounds, including synthetic cannabinoids like Adamantyl-THPINACA, where the adamantyl group is a key pharmacophoric element . The primary research applications of this compound are likely derived from the properties of its constituent parts. The adamantyl group is frequently used in medicinal chemistry to improve the pharmacokinetic properties of lead compounds and to probe hydrophobic binding pockets in biological targets . Furthermore, adamantane derivatives have demonstrated significant biological activity; for instance, certain adamantyl-containing retinoid-related molecules have been identified as potent inducers of apoptosis in malignant cells by binding to the orphan nuclear receptor Small Heterodimer Partner (SHP) . The 3-(2-thienyl)acrylamide segment introduces a potential conjugated system and a heteroaromatic thiophene ring, which can be involved in pi-stacking interactions and is a common feature in many pharmaceutical agents. The synthesis of such N-(1-adamantyl) amides can be achieved through several methods, including the adamantylation of primary amides with 1-bromoadamantane in the presence of a Lewis acid catalyst like aluminum triflate , or via Ritter-type reactions using adamantane and nitriles . This compound is intended for research use only and is not approved for human or veterinary diagnosis or treatment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H21NOS

Molecular Weight

287.4 g/mol

IUPAC Name

(E)-N-(1-adamantyl)-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C17H21NOS/c19-16(4-3-15-2-1-5-20-15)18-17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2,(H,18,19)/b4-3+

InChI Key

DBXCBDKHXOABNQ-ONEGZZNKSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C=CC4=CC=CS4

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)/C=C/C4=CC=CS4

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C=CC4=CC=CS4

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N 1 Adamantyl 3 2 Thienyl Acrylamide

Established Synthetic Pathways for the Core Structure

The construction of the N-(1-adamantyl)-3-(2-thienyl)acrylamide core typically involves a convergent synthesis strategy where the key acrylamide (B121943) bond is formed in the final steps. This approach allows for the independent preparation of the amine and carboxylic acid fragments.

The central feature in the synthesis of the target compound is the formation of the acrylamide functional group. This is most commonly achieved through an amidation reaction, a robust and well-established transformation in organic chemistry. The primary method involves the coupling of an amine with a carboxylic acid or its activated derivative.

Specifically for this compound, the synthesis involves the reaction of 1-adamantylamine with an activated form of 3-(2-thienyl)acrylic acid. A common laboratory-scale procedure utilizes the corresponding acryloyl chloride. The reaction proceeds by nucleophilic acyl substitution, where the nitrogen atom of 1-adamantylamine attacks the electrophilic carbonyl carbon of 3-(2-thienyl)acryloyl chloride. A non-nucleophilic base, such as triethylamine, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction.

Table 1: Representative Amidation Reaction for Acrylamide Synthesis

Reactant 1Reactant 2ReagentSolventProduct
1-AdamantylamineAcryloyl ChlorideTriethylamineTetrahydrofuran (THF)N-(1-adamantyl)acrylamide

This table illustrates a general method for acrylamide formation. For the target molecule, acryloyl chloride would be replaced with 3-(2-thienyl)acryloyl chloride.

Alternative methods for amidation include the use of peptide coupling reagents to facilitate the reaction between the free carboxylic acid (3-(2-thienyl)acrylic acid) and the amine (1-adamantylamine), avoiding the need to prepare the often moisture-sensitive acyl chloride.

The adamantyl group is a key pharmacophore introduced to enhance the lipophilicity and metabolic stability of drug candidates. longdom.orgwikipedia.orgpharmaffiliates.com Its bulky, rigid, three-dimensional cage-like structure can effectively shield adjacent chemical bonds from enzymatic degradation, potentially increasing a compound's plasma half-life. longdom.orgpharmaffiliates.com

In the synthesis of this compound, this moiety is sourced directly from the commercially available starting material, 1-adamantylamine. chemicalbook.com This amine serves as the nucleophile in the amidation reaction described previously, directly installing the adamantyl group onto the nitrogen of the acrylamide linker. The choice to use 1-adamantylamine as a building block is efficient and ensures the adamantyl cage is precisely positioned. wikipedia.orgrsc.org

The 2-thienyl moiety is introduced as part of the acrylic acid backbone. The key precursor for this fragment is 3-(2-thienyl)acrylic acid, a known compound used in various chemical syntheses. pharmaffiliates.comchemicalbook.comnih.govsigmaaldrich.com This precursor is not assembled during the final amidation step but is prepared beforehand.

The synthesis of 3-(2-thienyl)acrylic acid itself is typically achieved through classic carbon-carbon bond-forming reactions. These methods condense 2-thiophenecarboxaldehyde with a compound containing an active methylene (B1212753) group.

Knoevenagel Condensation: This reaction involves the condensation of 2-thiophenecarboxaldehyde with malonic acid in the presence of a weak base like pyridine (B92270) or piperidine. wikipedia.orgrsc.org The initial condensation product undergoes subsequent decarboxylation upon heating to yield the desired α,β-unsaturated acid, 3-(2-thienyl)acrylic acid. wikipedia.org

Perkin Reaction: An alternative route is the Perkin reaction, which uses the condensation of an aromatic aldehyde (2-thiophenecarboxaldehyde) with an acid anhydride (B1165640) (acetic anhydride) in the presence of the alkali salt of the acid (sodium acetate). longdom.orglongdom.orgwikipedia.org

Once 3-(2-thienyl)acrylic acid is obtained, it is "activated" for the amidation reaction, for example, by converting it to 3-(2-thienyl)acryloyl chloride using a reagent like thionyl chloride or oxalyl chloride.

Development of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

To explore the therapeutic potential and optimize the properties of this compound, analogues and derivatives are synthesized. SAR studies systematically investigate how changes in the molecular structure affect its biological activity.

Modulating Lipophilicity: While the adamantyl group substantially increases lipophilicity, this can sometimes be detrimental to aqueous solubility or lead to non-specific binding. longdom.org Analogues can be designed by replacing the adamantane (B196018) cage with other bulky, non-aromatic carbocycles of varying sizes or by introducing polar functional groups (e.g., hydroxyl) onto the adamantane skeleton itself.

Enhancing Target Selectivity: The precise three-dimensional orientation of substituents afforded by the adamantane scaffold can be exploited to improve binding to a specific biological target. longdom.org Furthermore, introducing heteroatoms into the cage, creating structures like azaadamantane, can alter the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to enhanced selectivity for a particular receptor subtype. longdom.org

Improving Metabolic Stability: The steric bulk of the adamantyl group protects against metabolic degradation. longdom.orgpharmaffiliates.com Modifications focus on maintaining this steric shield while optimizing other pharmacological parameters.

The thienyl ring is another critical site for synthetic modification in SAR studies. jk-sci.com As an aromatic heterocycle, it can engage in various interactions with a biological target and is also susceptible to metabolic transformations. jk-sci.com Introducing substituents onto the thiophene (B33073) ring can profoundly alter the molecule's electronic character, conformation, and metabolic fate.

Table 2: Rationale for Thienyl Ring Substitutions in SAR Studies

Position on Thienyl RingType of SubstituentPotential Effect on PropertiesRationale
4- or 5-positionElectron-Withdrawing Group (e.g., -NO₂, -CF₃)Modulate pKa, alter metabolic profileTo probe electronic requirements for activity and potentially block sites of metabolic oxidation.
4- or 5-positionElectron-Donating Group (e.g., -CH₃, -OCH₃)Increase electron density, alter metabolic profileTo enhance or modify binding interactions and influence metabolic pathways.
Any positionHalogens (F, Cl, Br)Increase lipophilicity, block metabolism, form halogen bondsTo improve membrane permeability and metabolic stability, and to explore specific binding interactions.
Any positionBulky GroupsIntroduce steric hindranceTo probe the size and shape of the target's binding pocket.

Structural Variations within the Acrylamide Linker and its Conjugates

The acrylamide moiety serves as a critical linker connecting the bulky adamantyl group and the aromatic thienyl ring. Modification of this linker is a key strategy for altering the molecule's spatial and electronic properties. The synthesis of acrylamide derivatives is generally accessible, often involving the reaction of an amine with acryloyl chloride or a derivative thereof. researchgate.netuobaghdad.edu.iq This fundamental reaction allows for significant variation.

Research into related compounds demonstrates the versatility of the acrylamide scaffold. For instance, various N-substituted acrylamides have been prepared by reacting substituted primary amines with acryloyl chloride, leading to a diverse library of molecules. researchgate.netuobaghdad.edu.iqresearchgate.net While direct modifications to the internal carbons of the acrylamide linker in the target molecule are less commonly documented, the synthesis of analogous structures with different substituents provides a clear precedent for potential derivatization pathways. For example, studies have reported the synthesis of 2-cyano-N-aryl-acrylamide derivatives, showcasing modifications at the α-carbon of the acrylamide backbone. nih.govmdpi.com

These synthetic approaches could theoretically be adapted to this compound to introduce new functional groups or alter the linker's length and rigidity. Copolymerization is another technique used to integrate acrylamide monomers into larger polymer chains, creating materials with novel properties. researchgate.netuobaghdad.edu.iqresearchgate.net

Table 1: Examples of Synthesized N-Substituted Acrylamide Derivatives This table illustrates the variety of functional groups that can be incorporated into the acrylamide structure, based on documented syntheses of related compounds.

Base AmineResulting Acrylamide DerivativeReference
EthanolamineN-((2-hydroxyethyl) carbamothioyl) acrylamide (HCA) nih.gov
DiethanolamineN-(bis (2-hydroxyethyl) Carbamothioyl) acrylamide (BHCA) nih.gov
Various Aromatic AminesN-Aryl Acrylamides researchgate.net
4-Hydroxyphenylamine2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide nih.govmdpi.com
IsopropylamineN-isopropylacrylamide (NIPAAm) nih.gov

Advanced Synthetic Approaches and Functionalization Strategies

Modern synthetic chemistry offers a sophisticated toolkit for the precise functionalization of molecules. These advanced methods, including click chemistry, stereoselective synthesis, and the use of specialized reagents, enable the creation of complex molecular architectures and the introduction of specific functionalities that would be difficult to achieve through traditional methods.

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, occurring under mild, often biocompatible, conditions. nih.gov The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring to link two different molecular fragments. nih.govresearchgate.net This methodology is exceptionally well-suited for the synthesis of hybrid scaffolds, where distinct molecular entities are joined to create a new compound with combined or novel properties. rsc.org

While the direct application of click chemistry to this compound has not been explicitly detailed in the surveyed literature, its potential is significant. The strategy would involve introducing an azide (B81097) or a terminal alkyne group onto either the adamantyl or thienyl moiety of the parent molecule. This functionalized intermediate could then be "clicked" onto a second molecule (e.g., a biomolecule, a polymer, or another pharmacophore) bearing the complementary reactive group. This approach would provide a powerful and efficient route to novel hybrid structures built upon the this compound scaffold. The reliability and orthogonality of click reactions ensure that the core structure of the parent molecule remains intact during the coupling process. nih.gov

The parent molecule, this compound, is achiral and therefore does not have enantiomers or diastereomers. The development of stereoselective synthetic methods would become relevant only upon the introduction of one or more chiral centers into the molecule. Such modifications could include, for example:

Functionalization of the acrylamide double bond to create stereocenters at the α- or β-carbons.

Substitution on the adamantyl cage or thienyl ring with a chiral group.

Should such chiral derivatives be targeted, stereoselective synthesis would be crucial for controlling the three-dimensional arrangement of atoms. General strategies in asymmetric synthesis, such as the use of chiral catalysts, auxiliaries, or reagents, could be employed to selectively produce a desired stereoisomer. Controlling stereochemistry is vital in many applications, as different enantiomers or diastereomers of a molecule can exhibit distinct properties. However, specific literature detailing the stereoselective synthesis of chiral derivatives of this compound is not available in the reviewed sources.

Hypervalent iodine(III) reagents have emerged as versatile and environmentally benign tools in modern organic synthesis. acs.orgnih.govfrontiersin.org They act as powerful oxidants and group-transfer agents under mild conditions, offering an alternative to toxic heavy-metal reagents. frontiersin.orgthieme-connect.de Their utility is particularly noted in the functionalization of alkenes. nih.gov

Given that the acrylamide linker in this compound contains a reactive carbon-carbon double bond, hypervalent iodine(III) reagents represent a promising avenue for its functionalization. These reagents can mediate a wide array of transformations on alkene systems, including oxidation, amination, halogenation, and other oxidative functionalizations. acs.orgnih.gov For example, reagents like (diacetoxyiodo)benzene (B116549) can be used for various oxidative transformations. The high functional group tolerance of many hypervalent iodine reagents would likely allow for selective reaction at the acrylamide double bond without affecting the adamantyl or thienyl moieties. nih.gov

Table 2: Potential Functionalizations of Alkenes using Hypervalent Iodine(III) Reagents This table summarizes reactions reported for alkene systems that could potentially be applied to the acrylamide linker of the target compound.

Hypervalent Iodine(III) ReagentType of Functionalization on AlkenesReference
(Diacetoxyiodo)benzeneOxidative transformations, group transfer nih.gov
IodosylbenzeneOxidations acs.org
Aryliodonium saltsAryl group transfer acs.orgnih.gov
(Dichloroiodo)arenesDichlorination nih.gov
(Difluoroiodo)arenesDifluorination nih.gov

Pharmacological Spectrum and Biological Activities of N 1 Adamantyl 3 2 Thienyl Acrylamide Analogues

Anti-Infective Research

The unique structural and physicochemical properties of the adamantyl group have been exploited to enhance the efficacy of anti-infective agents. Analogues of N-(1-adamantyl)-3-(2-thienyl)acrylamide have shown promise against a variety of pathogens, including mycobacteria, bacteria, and viruses.

Antitubercular Efficacy against Mycobacterium tuberculosis Strains

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the discovery of novel therapeutic agents. Adamantane-containing compounds have emerged as a promising class of antitubercular agents.

A series of 1,2,3-triazole-adamantylacetamide hybrids were designed and synthesized, demonstrating notable in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov One of the most promising compounds from this series, N-(1-adamantan-1-yl)-2-(4-(phenanthren-2-yl)-1H-1,2,3-triazol-1-yl)acetamide, exhibited a minimum inhibitory concentration (MIC) of 3.12 μg/mL. nih.gov This research highlights the potential of combining the adamantyl scaffold with a triazole ring to create potent antitubercular agents. nih.gov

In a different approach, adamantyl ureas have been identified as potent inhibitors of M. tuberculosis, with some compounds displaying MIC values below 0.1 μg/mL. nih.gov These compounds are believed to exert their effect by targeting the trehalose (B1683222) mono-mycolate transporter MmpL3, which is essential for the growth of M. tuberculosis. nih.gov However, structure-activity relationship studies have shown that while a polar para substituent on the phenyl ring of 1-adamantyl-3-phenyl ureas can retain moderate activity, it does not necessarily translate to in vivo efficacy. nih.gov

Interactive Table: Antitubercular Activity of Adamantane (B196018) Analogues

Compound ClassSpecific Analogue ExampleTarget OrganismKey Findings
1,2,3-Triazole-adamantylacetamide hybridsN-(1-adamantan-1-yl)-2-(4-(phenanthren-2-yl)-1H-1,2,3-triazol-1-yl)acetamideMycobacterium tuberculosis H37RvMIC of 3.12 μg/mL. nih.gov
Adamantyl Ureas1-Adamantyl-3-phenyl ureasMycobacterium tuberculosisMIC values < 0.1 μg/mL; target MmpL3 transporter. nih.gov

Broad-Spectrum Antimicrobial and Antibacterial Investigations

The lipophilic nature of the adamantyl group can enhance the ability of a compound to penetrate bacterial cell membranes, a desirable feature for antimicrobial drugs. Various acrylamide (B121943) and adamantane derivatives have been investigated for their antibacterial and antifungal properties.

Hydrophilic terpolymers incorporating acrylamide and acrylonitrile have demonstrated broad-spectrum inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. nih.gov The antimicrobial activity of these polymers was found to be dependent on the monomer composition. nih.gov Similarly, polyacrylamide hydrogels have been explored as reservoirs for the local delivery of antimicrobial agents. nih.gov

In other studies, copolymers of N-tert-butylacrylamide (NTB) and 2-methyl-N-1,3-thiazole-2-acrylamide (TMA) have been synthesized and tested against selected bacteria and fungi, showing antimicrobial activity. researchgate.net Furthermore, hydrogels composed of kappa-carrageenan, polyacrylamide, and cetrimide (B107326) have exhibited potent antibacterial properties against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. mdpi.com The antimicrobial efficacy of these hydrogels is partly attributed to the presence of cetrimide, which disrupts bacterial cell membranes. mdpi.com

Antiviral Activity against Specific Pathogens (e.g., Chikungunya Virus, Influenza A)

The adamantane derivative amantadine (B194251) was one of the first antiviral drugs to be licensed, and research into adamantane-containing antivirals continues. Analogues of this compound have shown potential against viruses such as Chikungunya and Influenza A.

A study focused on the rational design of acrylamide analogues as inhibitors of the Chikungunya virus (CHIKV) E3-E2-E1 glycoprotein (B1211001) complex identified a lead compound with significant antiviral activity. mdpi.com This analogue was shown to inhibit CHIKV infection in vitro, suggesting it acts by blocking the attachment of the virus to host cells. mdpi.com Other research has also highlighted the potential of natural compounds, such as certain flavonoids, to inhibit CHIKV infection. nih.govnih.gov

Anticancer Research Applications

The development of novel anticancer agents is a critical area of research. The structural features of this compound analogues have been explored for their potential to inhibit cancer cell growth and induce apoptosis.

Inhibition of Malignant Cell Proliferation and Viability

Several classes of compounds structurally related to this compound have demonstrated the ability to inhibit the proliferation of various cancer cell lines.

3-Aryl-2-(2-thienyl)acrylonitriles , which share the thienylacrylamide backbone, have shown high activity against hepatoma cells. nih.gov Some derivatives in this class were found to inhibit hepatoma cell proliferation at sub-micromolar concentrations, with IC50 values lower than the multikinase inhibitor sorafenib. nih.gov These compounds were identified as (multi-)kinase inhibitors with a preferential activity against VEGFR-2 tyrosine kinase. nih.gov

Newly synthesized acrylamide derivatives have also been evaluated for their cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov Certain N-aryl amide derivatives exhibited potent anticancer activity, with one compound showing an IC50 value of 2.11 μM. nih.gov This compound was also found to be selective for tumor cells over normal breast cells. nih.gov

Induction of Apoptosis in Various Cancer Cell Lines

Inducing apoptosis, or programmed cell death, is a key mechanism of action for many effective anticancer drugs. Analogues of this compound have been shown to trigger this process in cancer cells.

Research on acrylamide derivatives has demonstrated that some compounds can induce cell cycle arrest and apoptosis in breast cancer cells. nih.gov One particularly active compound was shown to cause cell cycle arrest at the pre-G1 and G2/M phases. nih.gov The induction of apoptosis is a crucial component of their cytotoxic effects. nih.gov

Furthermore, studies on other types of molecules have shown that the induction of apoptosis is a viable strategy for cancer therapy. For example, the oncolytic peptide Hainanenin-1 has been found to induce immunogenic cell death in triple-negative breast cancer cells. nih.gov In neuroblastoma, the knockdown of Nectin2 has been shown to induce apoptosis and cell cycle arrest. nih.gov

Interactive Table: Anticancer Activity of Related Analogues

Compound ClassSpecific Analogue ExampleCancer Cell Line(s)Key Findings
3-Aryl-2-(2-thienyl)acrylonitriles3-[(3-hydroxy-4-methoxy)phenyl]-2-(thien-2-yl)acrylonitrileHepatoma (HepG2, Huh-7)Potent inhibition of cell proliferation; VEGFR-2 kinase inhibition. nih.gov
Acrylamide DerivativesN-(3-hydroxy-4-methoxy) aryl amide derivativeBreast Cancer (MCF-7)IC50 of 2.11 μM; induces cell cycle arrest and apoptosis. nih.gov

Neurological and Neuro-Modulatory Investigations

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

No public data is available on the binding affinity, agonistic, or antagonistic activity of this compound at any nAChR subtypes.

Modulation of Neurotransmitter Systems

There are no published studies detailing the effects of this compound on the release, reuptake, or receptor binding of key neurotransmitters such as dopamine, serotonin, or norepinephrine.

Other Emerging Biological Activities

Screening results and exploratory studies on other potential biological targets or therapeutic areas for this compound have not been identified in the available literature.

Mechanisms of Action and Molecular Interaction Profiles

Elucidation of Specific Pharmacological Targets

The interaction of N-(1-adamantyl)-3-(2-thienyl)acrylamide with various biological targets has been explored to understand its therapeutic potential. While research is ongoing, preliminary findings and studies on structurally related compounds provide insights into its possible mechanisms.

While direct inhibitory activity of this compound on DNA Gyrase, Dihydrofolate Reductase (DHFR), and Sterol 14α-Demethylase (CYP51) has not been extensively documented in publicly available research, the adamantane (B196018) moiety is a key feature in various enzyme inhibitors. For instance, adamantane derivatives have been investigated for their antimicrobial properties, a field where DNA gyrase is a common target.

In the context of Carbonic Anhydrases (CAs), a study on a series of adamantyl carboxamide derivatives, which share the adamantane core structure with this compound, demonstrated their potential as multitargeted inhibitors of CAs. nih.gov This research highlighted that certain adamantyl derivatives exhibited promising antiproliferative activity, which was linked to their ability to inhibit these enzymes. nih.gov However, specific inhibitory data for this compound against these carbonic anhydrases is not yet available.

Based on current scientific literature, there is no direct evidence to report on the inhibitory effects of this compound on DNA Gyrase, Dihydrofolate Reductase (DHFR), and Sterol 14α-Demethylase (CYP51).

There is currently no available scientific literature detailing the modulation of Estrogen-Related Receptors (ERRα, ERRβ, ERRγ), the Epidermal Growth Factor Receptor (EGFR), or the Proto-oncogene Tyrosine-Protein Kinase Src by this compound.

The adamantane scaffold is famously present in amantadine (B194251), an antiviral drug that targets the M2 viroporin of the Influenza A virus. nih.gov This has spurred interest in other adamantane derivatives as potential antiviral agents. nih.gov However, specific studies detailing the interaction of this compound with the Influenza A M2 viroporin or the Chikungunya Virus E protein are not present in the current body of scientific literature.

Downstream Cellular and Biochemical Pathways

The engagement of this compound with cellular targets is believed to trigger a cascade of downstream events, ultimately leading to observable biological effects.

Research has indicated that adamantyl derivatives can induce apoptosis, or programmed cell death, in cancer cells. For example, certain adamantyl carboxamide derivatives have been shown to trigger apoptosis in leukemia cells in a dose-dependent manner. nih.gov While direct studies on this compound's role in apoptotic cascades are limited, its reported anti-proliferative effects in cellular assays suggest that the induction of apoptosis is a plausible mechanism of action. evitachem.com

This compound has been associated with the induction of oxidative stress in cancer cells. evitachem.com This suggests that the compound may disrupt the delicate balance of reactive oxygen species (ROS) within the cell, leading to cellular damage and contributing to its anti-proliferative effects. The generation of oxidative stress is a known mechanism by which various anticancer agents exert their cytotoxic effects.

Modulation of Inflammatory Responses

Studies on the broader class of acrylamide (B121943) derivatives have shown that the acrylamide functional group can be a key player in inflammatory processes. Acrylamide itself has been documented to trigger inflammatory responses through pathways involving the cholinergic nervous system. nih.govresearchgate.netnih.gov It can influence the release of pro-inflammatory cytokines and affect key signaling pathways. nih.govnih.gov However, without specific studies on this compound, it is impossible to determine how the addition of the bulky adamantyl and thienyl groups might alter this activity.

Influence on Cellular Metabolism (e.g., Fatty Acid Oxidation)

The metabolic impact of acrylamide has been investigated, particularly its effects on cytochrome P450 enzymes which are crucial for metabolizing foreign substances. nih.gov Research has also explored the role of fatty acid synthases and metabolism in various biological contexts. nih.govnih.gov However, no located studies have specifically examined the influence of this compound on cellular metabolism, and particularly not on fatty acid oxidation.

Structure-Activity Relationship (SAR) Studies for Target Engagement

SAR studies are crucial for understanding how a molecule's structure relates to its biological effects.

Identification of Essential Structural Features for Biological Activity

For different classes of acrylamide derivatives, the acrylamide moiety itself is often a critical feature for biological activity. ekb.eg The adamantyl group, a bulky and lipophilic cage-like structure, is frequently incorporated into drug candidates to enhance their interaction with biological targets. researchgate.net The thienyl group, a sulfur-containing aromatic ring, is also a common feature in pharmacologically active molecules. The specific combination and spatial arrangement of these three components in this compound would define its unique properties, but these have not been documented.

Correlation between Molecular Modifications and Efficacy Profiles

Research on other series of acrylamide derivatives has demonstrated that modifications to the aryl and N-substituent groups can dramatically alter biological efficacy, for instance in antiallergic agents. nih.gov For this compound, one could hypothesize that changes to the adamantyl cage or the thienyl ring would impact activity, but no experimental data is available to create a specific efficacy profile.

Computational Chemistry Approaches for Binding Site Prediction and Ligand Design

Computational studies are often used to predict how a molecule might interact with a protein target. Such studies have been applied to polymers containing adamantyl-substituted acrylamide to understand their associative behaviors. researchgate.net While these methods could theoretically be applied to this compound to predict its binding sites and guide ligand design, no such studies appear to have been published.

Preclinical and in Vitro Research Methodologies for N 1 Adamantyl 3 2 Thienyl Acrylamide

In Vitro Metabolic Stability and Biotransformation Studies

Currently, there is no publicly available scientific literature detailing the in vitro metabolic stability and biotransformation of N-(1-adamantyl)-3-(2-thienyl)acrylamide. Extensive searches of scholarly databases and scientific publications did not yield any specific studies that have investigated the metabolic pathways or the rate of metabolism for this particular compound.

While research exists on the metabolic stability of the broader class of acrylamides and other specific derivatives, this information is not directly applicable to this compound due to the unique structural contributions of the adamantyl and thienyl groups, which would significantly influence its interaction with metabolic enzymes.

General methodologies for assessing the in vitro metabolic stability of a novel chemical entity would typically involve the following:

Incubation with Liver Microsomes: The compound would be incubated with human liver microsomes (HLM) or liver microsomes from other species (e.g., mouse, rat, dog) to assess its phase I metabolic fate. nih.gov These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, which are primary drivers of oxidative metabolism. nih.gov The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance. nih.gov

Incubation with Hepatocytes: To obtain a more comprehensive metabolic profile, including both phase I and phase II (conjugative) metabolism, the compound would be incubated with cryopreserved or fresh hepatocytes from various species. nih.gov Hepatocytes contain a full complement of metabolic enzymes and cofactors. nih.gov

Metabolite Identification: Following incubation, analytical techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are employed to separate, identify, and structurally characterize the metabolites formed. nih.gov

Reaction Phenotyping: To identify the specific CYP isoforms responsible for the compound's metabolism, recombinant human CYP enzymes are often used. This helps predict potential drug-drug interactions.

Without specific studies on this compound, any discussion of its metabolic profile would be purely speculative. The research necessary to provide detailed findings, including data tables on its metabolic half-life or the identity of its metabolites, has not been published.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Analogues with Improved Selectivity and Potency

The core structure of N-(1-adamantyl)-3-(2-thienyl)acrylamide offers a fertile ground for medicinal chemistry exploration. Future efforts will likely concentrate on the systematic modification of its key components to enhance target selectivity and biological potency. The acrylamide (B121943) group often functions as a Michael acceptor, enabling covalent interaction with nucleophilic residues like cysteine on target proteins. rsc.org The design of next-generation analogues will focus on fine-tuning this reactivity and improving non-covalent interactions to maximize efficacy and minimize off-target effects.

Key synthetic strategies may include:

Modification of the Thienyl Ring: Introducing various substituents (e.g., halogens, alkyl, or methoxy (B1213986) groups) onto the thiophene (B33073) ring can modulate the electronic properties of the acrylamide system and create new interaction points with the target protein.

Alterations to the Adamantyl Cage: While the adamantyl group provides lipophilicity and a rigid anchor, replacing it with other bulky, lipophilic groups or creating functionalized adamantyl derivatives could refine the compound's pharmacokinetic properties and binding affinity.

Scaffolding Changes: Exploring bioisosteric replacements for the thiophene ring, such as furan, pyridine (B92270), or phenyl groups, could lead to the discovery of novel compounds with entirely different selectivity profiles. researchgate.net

The synthesis of such derivatives will enable the development of comprehensive Structure-Activity Relationship (SAR) studies. For instance, a series of (1,3,4-thiadiazol-2-yl)-acrylamide derivatives were synthesized to explore their potential as antitumor agents, demonstrating how scaffold modification can lead to improved cytotoxic activities against specific cancer cell lines. nih.gov

Table 1: Hypothetical Design Strategies for Analogue Development

Structural Modification Rationale Desired Outcome
Introduction of a nitro group to the thienyl ring Increases the electrophilicity of the acrylamide's β-carbon Enhanced covalent binding kinetics
Replacement of adamantyl with a phenyl group Alter steric bulk and lipophilicity Modified cell permeability and target engagement
Substitution of the thienyl with a pyridine ring Introduce hydrogen bond accepting capability Improved binding affinity and selectivity

Exploration of Novel Therapeutic Applications Beyond Current Indications

While the initial therapeutic targets for this compound define its primary scope, its structural motifs suggest potential utility across a range of other diseases. The acrylamide scaffold is a key feature in numerous kinase inhibitors, including those targeting BCR-ABL kinase in leukemia. researchgate.net The adamantane (B196018) moiety is present in approved antiviral and central nervous system drugs. This convergence of functionalities warrants a broad investigation into new therapeutic areas.

Potential new applications to explore include:

Oncology: Many acrylamide derivatives have been investigated for their anticancer properties, acting as inhibitors of crucial cellular pathways like tubulin polymerization or specific kinases involved in cell proliferation. researchgate.netnih.gov Screening this compound and its analogues against a diverse panel of cancer cell lines could uncover novel antineoplastic activities.

Neurodegenerative Diseases: Given the presence of adamantane in drugs used for neurological conditions, this compound could be evaluated for activity in models of Alzheimer's or Parkinson's disease, potentially targeting protein aggregation or neuroinflammation pathways.

Infectious Diseases: The thiophene ring is a common feature in various antimicrobial and antiviral agents. The compound could be tested for efficacy against a spectrum of bacterial and viral pathogens.

A systematic screening approach, leveraging high-throughput cellular and biochemical assays, will be essential to efficiently probe these potential new applications and identify promising avenues for further development.

Advanced Mechanistic Investigations to Fully Delineate Molecular Pathways

A profound understanding of a compound's mechanism of action is critical for its successful translation into a therapeutic agent. For this compound, future research must move beyond initial findings to fully map the molecular pathways it modulates. The acrylamide moiety is known to undergo thiol addition, suggesting a mechanism involving covalent modification of cysteine residues in target proteins. rsc.org

Key areas for mechanistic investigation include:

Target Identification and Validation: Employing chemoproteomic techniques, such as activity-based protein profiling (ABPP), to identify the specific protein(s) that the compound covalently binds to within the cell.

Structural Biology: Obtaining high-resolution crystal or cryo-EM structures of the compound bound to its target protein to visualize the precise binding mode and covalent linkage. This structural information is invaluable for guiding the rational design of more potent and selective analogues.

Kinetic Analysis: Performing detailed kinetic studies to characterize the rate of covalent bond formation. Mechanistic studies on the reaction of N-phenylacrylamide with thiols have shown this to be a critical factor in the efficacy of covalent inhibitors. rsc.org

Cellular Pathway Analysis: Using transcriptomics, proteomics, and metabolomics to understand the downstream cellular consequences of target engagement and how these changes lead to the observed therapeutic effect. Studies on acrylamide formation have detailed complex reaction pathways involving Maillard reactions and Strecker degradation, highlighting the need for comprehensive analysis. imreblank.chnih.gov

Integration of Cheminformatics and Artificial Intelligence in Compound Optimization

The optimization of a lead compound like this compound can be significantly accelerated through the application of cheminformatics and artificial intelligence (AI). nih.govsoci.org These computational tools can analyze vast datasets to identify patterns and make predictions, guiding a more efficient and targeted drug discovery process. mdpi.com

The integration of these technologies can impact several stages of development:

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models using machine learning algorithms. These models can predict the biological activity of virtual analogues before they are synthesized, allowing researchers to prioritize the most promising candidates. blogspot.com

Virtual Screening: Using the known structure of the compound to screen massive virtual libraries of molecules to identify novel scaffolds that may have similar or improved activity.

De Novo Drug Design: Employing generative AI models to design entirely new molecules that are optimized for binding to the target protein and possess desirable drug-like properties (e.g., solubility, metabolic stability).

ADMET Prediction: Using AI-powered tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues, helping to identify and eliminate compounds with unfavorable profiles early in the discovery pipeline. mdpi.com

Table 2: Application of Computational Tools in Compound Optimization

Computational Approach Specific Application Goal
Machine Learning (QSAR) Predict IC50 values of unsynthesized analogues based on their chemical features. Prioritize synthesis of the most potent compounds.
Molecular Docking Predict the binding pose of analogues in the target protein's active site. Understand SAR and guide rational design.
Generative AI Design novel molecular structures optimized for predicted activity and ADMET properties. Expand chemical space and discover novel leads.

By leveraging these advanced computational methods, the journey of this compound from a promising chemical entity to a refined therapeutic candidate can be made more efficient and effective.

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-(1-adamantyl)-3-(2-thienyl)acrylamide, and what reaction conditions are critical for successful coupling?

  • Methodological Answer : A common approach involves coupling adamantyl amines with acryloyl derivatives. For example, refluxing in absolute ethanol with catalytic acetic acid (10 drops) under inert conditions for 6–8 hours is effective for acrylamide formation . Thienyl acrylates can be synthesized via condensation reactions using aldehydes (e.g., thiophene-2-carboxaldehyde) and cyanoacetamide derivatives in ethanol with piperidine catalysis, followed by purification via recrystallization . Key factors include temperature control (~80°C), solvent polarity, and stoichiometric ratios to avoid side products.

Q. Which analytical techniques are essential for characterizing this compound post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on adamantyl proton signals (δ 1.6–2.1 ppm) and thienyl protons (δ 6.8–7.5 ppm).
  • HPLC/MS : Assess purity (>98%) and molecular ion peaks (e.g., [M+H]<sup>+</sup> using ESI-MS).
  • TLC : Monitor reaction progress with hexane:ethyl acetate (1:4) as the mobile phase .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer : Prioritize antiproliferative or receptor-binding assays due to structural similarities to bioactive adamantyl carboxamides. For example:

  • Cell Viability Assays : Use MTT or SRB assays on cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 1–100 µM .
  • Targeted Screening : Leverage kinase or GPCR panels, as adamantyl groups often modulate protein interactions .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized to reduce impurities like unreacted adamantyl amines?

  • Methodological Answer :

  • Oxygen Control : Maintain oxygen levels <1000 ppm during reactions to minimize oxidation byproducts .
  • Purification : Use column chromatography with silica gel (ethyl acetate:hexane gradient) or recrystallization in 70% ethanol .
  • Catalyst Optimization : Replace acetic acid with milder bases (e.g., DMAP) to enhance regioselectivity .

Q. What structure-activity relationships (SAR) are inferred from substituent variations in adamantyl acrylamides?

  • Methodological Answer :

  • Adamantyl Group : Enhances lipid solubility and metabolic stability, critical for blood-brain barrier penetration .
  • Thienyl Moiety : Electron-rich thiophene improves π-π stacking with aromatic residues in target proteins (e.g., kinases) .
  • Acrylamide Linker : The α,β-unsaturated carbonyl facilitates covalent binding to cysteine residues in enzymes like BTK or EGFR .

Q. How can researchers address solubility challenges in biological assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin complexes to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) for in situ activation .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Methodological Answer :

  • Standardized Protocols : Ensure consistent cell lines, serum concentrations, and incubation times.
  • Metabolic Stability Tests : Evaluate cytochrome P450 interactions to identify confounding metabolism .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) or ITC (isothermal calorimetry) .

Q. What legal and safety considerations apply to handling this compound?

  • Methodological Answer :

  • Regulatory Status : Classify under controlled substance analogs (e.g., Schedule I in some jurisdictions) due to structural similarity to synthetic cannabinoids .
  • Safety Protocols : Use PPE (gloves, goggles) and fume hoods; refer to GHS hazard codes (e.g., H301 for acute toxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.